2,3-Dichlorophenoxyacetic acid

Übersicht

Beschreibung

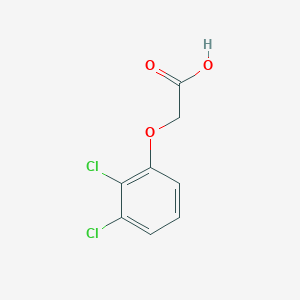

2,3-Dichlorophenoxyacetic acid is an organic compound with the chemical formula C8H6Cl2O3. It is a type of chlorophenoxy acid herbicide, primarily used for controlling broadleaf weeds. This compound is known for its systemic herbicidal properties, meaning it is absorbed by plants and translocated to various parts, causing uncontrolled growth and eventually plant death.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dichlorophenoxyacetic acid can be synthesized through the reaction of 2,3-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:

- Mixing 2,3-dichlorophenol with chloroacetic acid.

- Adding a base like sodium hydroxide to the mixture.

- Heating the mixture to around 100°C to promote the reaction.

- Neutralizing the reaction mixture with hydrochloric acid.

- Isolating the product through crystallization and purification steps.

Analyse Chemischer Reaktionen

Step 1: Formation of Phenoxyacetic Acid

$$

\text{ClCH}_2\text{COOH} + \text{NaOH} \rightarrow \text{ClCH}_2\text{COO}^- \text{Na}^+ + \text{H}_2\text{O}

\\

\text{ClCH}_2\text{COO}^- \text{Na}^+ + \text{C}_6\text{H}_5\text{OH} \xrightarrow{\text{pH 11, 100°C}} \text{C}_6\text{H}_5\text{OCH}_2\text{COOH}

$$

Step 2: Chlorination to 2,4-D

$$

\text{C}_6\text{H}_5\text{OCH}_2\text{COOH} + 2 \text{Cl}_2 \xrightarrow{\text{FePC, 75°C}} \text{C}_6\text{H}_3\text{Cl}_2\text{OCH}_2\text{COOH}

$$

-

Catalyst : Iron phthalocyanine (FePC, 0.1 mol%)

Advanced Oxidation Processes ( )

2,4-D decomposes via:

-

Direct Photolysis (UV-C irradiation):

$$

\text{2,4-D} + h\nu \rightarrow \text{Byproducts (e.g., chlorophenols, quinones)}

$$-

Rate constant: $$ k_{\text{photolysis}} = 0.012\ \text{min}^{-1} $$

-

-

Ozonation :

$$

\text{2,4-D} + \text{O}_3 \rightarrow \text{HOCl, CO}_2, \text{Cl}^-

$$-

Radical pathway dominates under UV, with $$ \text{- OH} $$ involvement.

-

pH-Dependent Degradation

-

Acidic Conditions : Enhanced ozonation efficiency (rate constant $$ k = 0.25\ \text{L mol}^{-1}\ \text{min}^{-1} $$).

-

Alkaline Conditions : Faster photolysis due to deprotonation .

Oxidative Stress Pathways

-

Lipid Peroxidation :

$$

\text{2,4-D} \rightarrow \text{ROS} \rightarrow \text{MDA (malondialdehyde)} + \text{4-HNE}

$$ -

Mitochondrial Dysfunction :

$$

\text{2,4-D} \rightarrow \Delta\Psi_m \downarrow \rightarrow \text{Cytochrome c release} \rightarrow \text{Caspase-3 activation} \rightarrow \text{Apoptosis}

$$

DNA Damage

-

Mechanism : ROS-induced strand breaks and A→G mutations.

-

Frequency : Increased sister chromatid exchange (SCE) by 40% in exposed cells .

Table 2: Degradation Kinetics ( )

| Process | Rate Constant ($$k$$) | Half-Life ($$t_{1/2}$$) |

|---|---|---|

| Direct Ozonation | 0.18 L mol⁻¹ min⁻¹ | 25 min |

| UV/O₃ Combination | 0.32 L mol⁻¹ min⁻¹ | 12 min |

| pH 9 Enhancement | 0.45 L mol⁻¹ min⁻¹ | 8 min |

Mechanistic Insights

-

Membrane Disruption : 2,4-D increases Na⁺/K⁺-ATPase activity at 1 mM but inhibits it at >2 mM, altering ion transport .

-

Apoptosis Induction : Caspase-3 activation via mitochondrial membrane potential collapse .

Research Gaps

-

Limited data on 2,3-D-specific reactions; existing studies focus on 2,4-D.

-

Comparative studies between 2,3-D and 2,4-D are needed to clarify isomer-specific mechanisms.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Use:

2,3-D is primarily utilized as a selective herbicide for controlling broadleaf weeds in various crops. It operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plants. The compound is effective against a wide range of dicotyledonous weeds while being safe for monocotyledonous crops like wheat and corn .

Environmental Impact Monitoring:

In agricultural settings, 2,3-D is monitored for its environmental impact due to its potential to migrate into groundwater. Studies have shown that it can degrade through microbial activity in soil, with a half-life of approximately six days under aerobic conditions . This degradation pathway is crucial for assessing the environmental fate of the compound and ensuring sustainable agricultural practices.

Analytical Chemistry Applications

Internal Standard in Analytical Methods:

2,3-Dichlorophenoxyacetic acid serves as an internal standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses. It aids in the determination of other similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) in biological samples like urine and wastewater .

Toxicological Assessments:

The compound is also used in toxicological studies to evaluate the presence of acidic pharmaceuticals and endocrine-disrupting compounds in environmental samples. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to quantify these substances effectively .

Toxicological Research

Health Effects and Poisoning Cases:

Research on 2,3-D has highlighted its potential health risks associated with acute exposure. Case studies have documented instances of poisoning resulting from ingestion of herbicides containing 2,3-D. Symptoms can include gastrointestinal distress, respiratory issues, and neurological effects .

Animal Studies:

Extensive animal studies have been conducted to assess the chronic effects of 2,3-D exposure. These studies indicate that repeated oral administration can lead to hematological alterations, liver damage, and renal toxicity . The kidney has been identified as a particularly sensitive target organ for toxicity related to 2,3-D exposure .

Comprehensive Data Tables

| Application Area | Details |

|---|---|

| Agricultural Use | Selective herbicide for broadleaf weeds; safe for monocots; significant crop application levels. |

| Analytical Chemistry | Used as an internal standard in HPLC/GC; assists in quantifying other compounds in samples. |

| Toxicological Research | Documented poisoning cases; chronic exposure studies show kidney and liver toxicity. |

Case Studies

-

Case Study 1: Acute Poisoning Incident

A young female farmer in Ethiopia ingested 2,4-D herbicide leading to severe poisoning symptoms including loss of consciousness and respiratory failure. Despite intensive care treatment including mechanical ventilation, the patient succumbed due to complications related to renal failure induced by the toxin . -

Case Study 2: Environmental Monitoring

In a study assessing groundwater contamination from agricultural runoff, 2,3-D levels were monitored alongside other pesticides. The findings indicated significant degradation rates due to microbial activity but highlighted concerns regarding long-term accumulation in groundwater sources .

Wirkmechanismus

2,3-Dichlorophenoxyacetic acid acts by mimicking the natural plant hormone auxin. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This results in abnormal growth patterns, such as stem curling and leaf withering, ultimately causing plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar properties but different chlorine substitution pattern.

2,4,5-Trichlorophenoxyacetic acid: Contains an additional chlorine atom, making it more potent but also more toxic.

Methylchlorophenoxyacetic acid: A methylated derivative with distinct herbicidal activity.

Uniqueness: 2,3-Dichlorophenoxyacetic acid is unique due to its specific chlorine substitution pattern, which influences its herbicidal activity and environmental behavior. Compared to its analogs, it offers a balance between efficacy and safety, making it a valuable tool in weed management.

Biologische Aktivität

2,3-Dichlorophenoxyacetic acid, commonly referred to as 2,3-D, is a phenoxy herbicide that shares structural similarities with 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. While 2,4-D has been extensively studied for its biological effects, research on 2,3-D is relatively limited. This article aims to provide a detailed overview of the biological activity of 2,3-D, including its toxicological effects, potential health risks, and relevant case studies.

This compound is a synthetic compound that acts primarily as a herbicide by mimicking the natural plant hormone auxin. This mimicry disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death. The compound's ability to interfere with hormonal signaling pathways in plants makes it effective against a variety of broadleaf weeds.

Acute Toxicity

Acute exposure to 2,3-D can lead to various symptoms in humans and animals. The compound is classified as moderately toxic with an oral LD50 (lethal dose for 50% of the population) ranging from 200 to 1,000 mg/kg in rats. Symptoms of poisoning may include:

- Nausea and vomiting

- Abdominal pain

- Diarrhea

- Neurological effects such as dizziness and confusion

Chronic Toxicity and Health Risks

Long-term exposure to 2,3-D has been associated with several health risks:

- Hematological Effects : Similar to its analog 2,4-D, chronic exposure may result in hematological alterations such as decreased erythrocyte counts and hematocrit levels .

- Renal Effects : Animal studies have indicated potential nephrotoxicity, which could manifest as renal failure or damage following prolonged exposure .

- Endocrine Disruption : Evidence suggests that 2,3-D may disrupt endocrine function by affecting hormone levels in both animals and humans. Studies have reported alterations in thyroid hormones following exposure .

Epidemiological Studies

Research into the epidemiological impacts of 2,3-D exposure is sparse compared to that of 2,4-D. However, some studies have suggested associations between herbicide exposure and various health conditions:

- Non-Hodgkin Lymphoma (NHL) : A meta-analysis indicated a relative risk increase for NHL among individuals with high exposure to phenoxy herbicides like 2,4-D; while direct data on 2,3-D is lacking, it raises concerns about similar risks .

- Neurological Disorders : Some studies have hinted at possible links between phenoxy herbicides and neurological disorders such as Parkinson's disease .

Case of Severe Poisoning

A notable case involved a young female farmer who ingested a significant amount of a herbicide containing 2,4-D due to suicidal intent. She displayed acute symptoms including loss of consciousness and required intensive care but ultimately succumbed to complications related to renal failure and circulatory collapse. This case highlights the potential severity of poisoning from chlorophenoxy herbicides .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

2-(2,3-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJIGQRZLITQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183910 | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-74-1 | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2976-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BGK3H7ZVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.